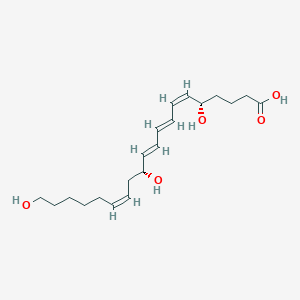

20-Hydroxy-leukotriene B4

Description

This compound has been reported in Homo sapiens with data available.

Structure

3D Structure

Properties

IUPAC Name |

(5S,6Z,8E,10E,12R,14Z)-5,12,20-trihydroxyicosa-6,8,10,14-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O5/c21-17-10-6-2-1-3-7-12-18(22)13-8-4-5-9-14-19(23)15-11-16-20(24)25/h3-5,7-9,13-14,18-19,21-23H,1-2,6,10-12,15-17H2,(H,24,25)/b5-4+,7-3-,13-8+,14-9-/t18-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTJFJXLGRSTECQ-PSPARDEHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC/C=C\C[C@H](/C=C/C=C/C=C\[C@H](CCCC(=O)O)O)O)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901316948 | |

| Record name | 20-Hydroxy-LTB4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 20-Hydroxy-leukotriene B4 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001509 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

79516-82-8 | |

| Record name | 20-Hydroxy-LTB4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79516-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 20-Hydroxy-LTB4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 20-Hydroxy-leukotriene B4 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001509 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Discovery and Synthesis of 20-Hydroxy-Leukotriene B4: A Technical Guide

An in-depth exploration of the discovery, synthesis, and biological significance of 20-hydroxy-leukotriene B4 (20-OH-LTB4), a key metabolite of the potent inflammatory mediator leukotriene B4 (LTB4). This guide is intended for researchers, scientists, and drug development professionals.

Introduction

Leukotriene B4 (LTB4) is a powerful lipid mediator derived from arachidonic acid that plays a crucial role in orchestrating inflammatory responses, primarily by recruiting and activating leukocytes.[1][2] The biological activity of LTB4 is tightly regulated, in part, through its metabolic inactivation. A primary pathway for this inactivation is ω-oxidation, leading to the formation of this compound (20-OH-LTB4).[3] While initially considered an inactive metabolite, emerging evidence suggests that 20-OH-LTB4 possesses its own distinct biological activities and may play a significant role in modulating the inflammatory milieu. This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and biological characterization of 20-OH-LTB4, offering valuable insights for researchers in the field of inflammation and drug discovery.

Discovery and Biosynthesis of this compound

The initial identification of 20-OH-LTB4 as a major metabolite of LTB4 in human polymorphonuclear leukocytes (PMNLs) was a significant step in understanding the regulation of LTB4-mediated inflammation. This discovery was first reported by Hansson, Lindgren, and Dahlén et al. in 1981.

The biosynthesis of 20-OH-LTB4 from LTB4 is primarily catalyzed by a specific cytochrome P450 enzyme system, the LTB4 ω-hydroxylase, with CYP4F3A being a key isoform in human neutrophils.[4] This enzymatic reaction introduces a hydroxyl group at the C20 position of LTB4.

Key Enzymes in 20-OH-LTB4 Metabolism:

| Enzyme | Cellular Location | Function |

| LTB4 ω-hydroxylase (CYP4F3A) | Microsomes of neutrophils and other cell types | Catalyzes the conversion of LTB4 to 20-OH-LTB4. |

| 20-OH-LTB4 Dehydrogenase | Cytosol and microsomes of neutrophils | Further oxidizes 20-OH-LTB4 to 20-oxo-LTB4 and subsequently to 20-carboxy-LTB4.[5] |

The enzymatic conversion of LTB4 to 20-OH-LTB4 is a critical step in the catabolism and inactivation of LTB4, thereby controlling the duration and intensity of the inflammatory response.

Chemical Synthesis of this compound

The total synthesis of 20-OH-LTB4 is a complex undertaking due to the molecule's stereochemical complexity, including multiple chiral centers and specific geometric isomers of the conjugated triene system. Several synthetic routes have been developed, often involving the construction of key chiral building blocks that are later coupled to form the full carbon skeleton.

A representative synthetic approach involves the following key steps:

-

Preparation of Chiral Building Blocks: The synthesis typically starts from commercially available chiral materials or employs asymmetric reactions to establish the correct stereochemistry at C5 and C12.

-

Formation of the Conjugated Triene System: A crucial step is the stereoselective construction of the (6Z, 8E, 10E)-triene system, often achieved through Wittig-type reactions or other coupling methodologies.

-

Introduction of the 20-Hydroxy Group: The terminal hydroxyl group can be introduced at an early stage in one of the building blocks or later in the synthesis through functional group manipulation.

-

Final Coupling and Deprotection: The key fragments are coupled, and protecting groups are removed to yield the final 20-OH-LTB4 molecule.

Below is a logical diagram illustrating a generalized synthetic strategy for 20-OH-LTB4.

A generalized workflow for the total synthesis of this compound.

Biological Activity and Signaling Pathways

While 20-OH-LTB4 is generally less potent than LTB4 in inducing pro-inflammatory responses, it is not biologically inert. It exhibits a complex pharmacological profile, acting as a weak agonist or a partial antagonist at the LTB4 receptors, BLT1 and BLT2.[6]

Quantitative Data on Biological Activity:

| Parameter | This compound | Leukotriene B4 | Reference |

| Binding Affinity (Ki) for BLT1 | ~8-fold lower than LTB4 | High affinity (nM range) | [7] |

| Binding Affinity (Ki) for BLT2 | Lower affinity than LTB4 | Moderate affinity (~20 nM) | [8] |

| Neutrophil Chemotaxis (EC50) | Weakly active | Potent (nM range) | [9] |

| Inhibition of LTB4-induced Neutrophil Activation (IC50) | Potent inhibitor | N/A | [10] |

The signaling pathways activated by 20-OH-LTB4 are mediated through its interaction with the G-protein coupled receptors BLT1 and BLT2.[11][12] The downstream signaling can involve G-protein activation, modulation of second messengers, and activation of kinase cascades such as the MAPK and PI3K pathways. The ability of 20-OH-LTB4 to inhibit LTB4-induced responses suggests a role in the negative feedback regulation of inflammation.[7]

Below is a diagram illustrating the signaling pathways of LTB4 and the modulatory role of 20-OH-LTB4.

Signaling pathways of LTB4 and the modulatory effects of 20-OH-LTB4.

Experimental Protocols

This section provides an overview of key experimental methodologies for the study of 20-OH-LTB4.

Isolation and Purification of 20-OH-LTB4 from Biological Samples

Objective: To isolate and purify 20-OH-LTB4 from cell culture supernatants or biological fluids.

Methodology:

-

Sample Preparation: Centrifuge the biological sample to remove cells and debris.

-

Solid-Phase Extraction (SPE):

-

Acidify the supernatant to pH 3-4 with a suitable acid (e.g., formic acid).

-

Apply the acidified sample to a C18 SPE cartridge pre-conditioned with methanol and water.

-

Wash the cartridge with water and a low percentage of organic solvent (e.g., 15% methanol) to remove polar impurities.

-

Elute the lipid mediators with a higher concentration of organic solvent (e.g., methanol or ethyl acetate).

-

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

Evaporate the eluate from SPE to dryness under a stream of nitrogen.

-

Reconstitute the residue in the HPLC mobile phase.

-

Inject the sample onto a C18 RP-HPLC column.

-

Elute with a gradient of acetonitrile in water containing a small amount of acid (e.g., 0.01% trifluoroacetic acid) to improve peak shape.

-

Monitor the elution profile using a UV detector at a wavelength of approximately 270 nm, which is the characteristic absorbance for the conjugated triene of leukotrienes.

-

Collect the fraction corresponding to the retention time of a 20-OH-LTB4 standard.

-

-

Structure Confirmation: The identity of the purified compound can be confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Neutrophil Chemotaxis Assay (Boyden Chamber)

Objective: To assess the chemotactic activity of 20-OH-LTB4 on neutrophils.

Methodology:

-

Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood using density gradient centrifugation (e.g., with Ficoll-Paque) followed by dextran sedimentation and hypotonic lysis of remaining red blood cells.

-

Assay Setup:

-

Use a Boyden chamber or a multi-well chemotaxis plate with a microporous membrane (typically 3-5 µm pore size).

-

Add the chemotactic agent (20-OH-LTB4 at various concentrations, with LTB4 as a positive control and buffer as a negative control) to the lower chamber.

-

Place the membrane over the lower chamber.

-

Add a suspension of isolated neutrophils in a suitable buffer to the upper chamber.

-

-

Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for a defined period (e.g., 60-90 minutes) to allow for cell migration.

-

Quantification of Migration:

-

Remove the membrane and fix and stain the cells that have migrated to the lower side of the membrane.

-

Count the number of migrated cells in several high-power fields under a microscope.

-

Alternatively, lyse the migrated cells and quantify an intracellular enzyme like myeloperoxidase or use a fluorescent DNA-binding dye to quantify the number of cells.

-

Receptor Binding Assay

Objective: To determine the binding affinity of 20-OH-LTB4 to LTB4 receptors.

Methodology:

-

Membrane Preparation: Prepare cell membranes from a source rich in LTB4 receptors (e.g., neutrophils or cell lines overexpressing BLT1 or BLT2). This typically involves cell lysis, homogenization, and centrifugation to isolate the membrane fraction.

-

Binding Reaction:

-

In a multi-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled LTB4 analog (e.g., [³H]-LTB4).

-

For competition binding, add increasing concentrations of unlabeled 20-OH-LTB4 (or unlabeled LTB4 for a standard curve).

-

To determine non-specific binding, include a set of wells with a large excess of unlabeled LTB4.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.

-

Separation of Bound and Free Ligand: Rapidly separate the membrane-bound radioligand from the free radioligand. This is commonly achieved by vacuum filtration through glass fiber filters, which retain the membranes.

-

Quantification:

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the concentration of the unlabeled competitor.

-

Determine the IC50 (the concentration of competitor that inhibits 50% of specific binding) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

-

Experimental Workflow

The following diagram outlines a typical experimental workflow for the investigation of 20-OH-LTB4.

A comprehensive experimental workflow for the study of this compound.

Conclusion

This compound, once considered merely an inactive metabolite of LTB4, is now recognized as a biologically active molecule with a distinct pharmacological profile. Its ability to modulate LTB4-induced inflammatory responses highlights its potential role in the fine-tuning of inflammation. A thorough understanding of its biosynthesis, chemical synthesis, and biological activities is crucial for researchers aiming to develop novel therapeutic strategies targeting the complex network of inflammatory mediators. This technical guide provides a foundational resource for such endeavors, offering detailed insights and methodologies for the continued exploration of this fascinating molecule.

References

- 1. Biosynthesis and biological activity of leukotriene B4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis of leukotriene B4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism of leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biosciencepharma.com [biosciencepharma.com]

- 5. Leukotriene B4: metabolism and signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Specific inhibition of leukotriene B4 (LTB4)-induced neutrophil emigration by 20-hydroxy LTB4: implications for the regulation of inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 20-Hydroxy- and 20-carboxy-leukotriene (LT) B4 downregulate LTB4 -mediated responses of human neutrophils and eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. THE ROLE OF LTB4-BLT1 AXIS IN CHEMOTACTIC GRADIENT SENSING AND DIRECTED LEUKOCYTE MIGRATION - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activation of neutrophil chemotaxis by leukotriene B4 and 5-hydroxyeicosatetraenoic acid in chronic inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Specific inhibition of leukotriene B4 (LTB4)-induced neutrophil emigration by 20-hydroxy LTB4: implications for the regulation of inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. BLT1 and BLT2: the leukotriene B(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structural basis of leukotriene B4 receptor 1 activation - PMC [pmc.ncbi.nlm.nih.gov]

The 20-Hydroxy-leukotriene B4 Biosynthetic Pathway: A Technical Guide for Researchers

An In-depth Examination of the Core Biosynthetic Pathway, Experimental Methodologies, and Signaling Context for Researchers, Scientists, and Drug Development Professionals.

Introduction

Leukotriene B4 (LTB4) is a potent lipid mediator that plays a crucial role in the inflammatory response, primarily by recruiting and activating leukocytes. The biological activity of LTB4 is tightly regulated through metabolic inactivation, a key step of which is the ω-hydroxylation to form 20-Hydroxy-leukotriene B4 (20-OH-LTB4). This transformation represents a critical control point in attenuating LTB4-mediated inflammation. This technical guide provides a comprehensive overview of the 20-OH-LTB4 biosynthetic pathway, detailing the enzymatic processes, quantitative parameters, and essential experimental protocols for its investigation. Furthermore, it explores the signaling implications of 20-OH-LTB4 and its downstream metabolites.

The Core Biosynthetic Pathway

The biosynthesis of 20-OH-LTB4 is a critical step in the catabolism and inactivation of the pro-inflammatory mediator Leukotriene B4 (LTB4). This process is primarily carried out in polymorphonuclear leukocytes (PMNs) and is initiated by the enzyme Leukotriene B4 ω-hydroxylase.

Key Enzyme: Leukotriene B4 ω-hydroxylase

The primary enzyme responsible for the conversion of LTB4 to 20-OH-LTB4 is Leukotriene B4 ω-hydroxylase . This enzyme is a member of the cytochrome P450 family, specifically belonging to the CYP4F subfamily. In human neutrophils, the key isoform is CYP4F3A .[1][2] The reaction requires molecular oxygen and NADPH as a cofactor.[3]

The enzymatic reaction is as follows:

Leukotriene B4 + O₂ + NADPH + H⁺ → this compound + H₂O + NADP⁺

Subsequent Metabolic Steps

Following its formation, 20-OH-LTB4 can be further metabolized. In human neutrophils, 20-OH-LTB4 is oxidized to 20-oxo-LTB4 and subsequently to 20-carboxy-LTB4.[4][5] This latter step can be catalyzed by a cytosolic alcohol dehydrogenase in the presence of NAD⁺.[6][7]

The overall pathway represents a major route for the inactivation of LTB4, as the hydroxylated and carboxylated metabolites exhibit significantly reduced pro-inflammatory activity compared to the parent molecule.[8][9]

References

- 1. youtube.com [youtube.com]

- 2. Analysis of cysteinyl leukotrienes and leukotriene B4 by gas chromatography-(tandem) mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Calcium Flux in Neutrophils Synchronizes β2 Integrin Adhesive and Signaling Events that Guide Inflammatory Recruitment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetic Modeling of Steady-State Situations in Cytochrome P450 Enzyme Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. diverdi.colostate.edu [diverdi.colostate.edu]

- 6. Purification and characterization of this compound dehydrogenase in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Formation of 20-oxoleukotriene B4 by an alcohol dehydrogenase isolated from human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neutrophil isolation protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Intracellular calcium flux measurement | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

A Technical Guide to the 20-Hydroxy-leukotriene B4 Signaling Cascade

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Leukotriene B4 (LTB4) is a potent, pro-inflammatory lipid mediator derived from arachidonic acid, playing a critical role in the innate immune response by orchestrating the recruitment and activation of leukocytes.[1][2] The biological activity of LTB4 is tightly regulated through metabolic inactivation, primarily via ω-oxidation to form 20-Hydroxy-leukotriene B4 (20-OH-LTB4).[3][4] This conversion is a crucial control point in the inflammatory process. While initially considered a simple inactivation product, 20-OH-LTB4 is now understood to be a biologically active molecule that binds to LTB4 receptors and modulates inflammatory signals, often acting to dampen the potent effects of its parent molecule.[1] This guide provides an in-depth examination of the 20-OH-LTB4 signaling cascade, from its biosynthesis to its downstream cellular effects, presenting key quantitative data, detailed experimental protocols, and visual pathway diagrams for clarity.

Biosynthesis and Metabolism

The generation of 20-OH-LTB4 is the first and rate-limiting step in the catabolism of LTB4 in human neutrophils.[5][6] This process is essential for terminating LTB4's potent pro-inflammatory signals.[4]

-

Formation of LTB4: LTB4 is synthesized from arachidonic acid by the action of 5-lipoxygenase (5-LO) and LTA4 hydrolase.[3][4]

-

ω-Oxidation to 20-OH-LTB4: LTB4 is rapidly hydroxylated at the C-20 position by a specific cytochrome P450 enzyme, LTB4 20-hydroxylase.[6] This enzyme is a member of the CYP4F subfamily, with CYP4F3A being the primary isoform in human neutrophils and CYP4F18 being its functional orthologue in mice.[7][8]

-

Further Oxidation to 20-COOH-LTB4: 20-OH-LTB4 is subsequently oxidized to 20-carboxy-LTB4 (20-COOH-LTB4).[5] This step involves an NAD+-dependent aldehyde dehydrogenase, which further increases the polarity of the molecule, facilitating its elimination and effectively terminating biological activity.[5]

Receptors and Ligand Binding

20-OH-LTB4 exerts its biological effects by binding to the same G-protein coupled receptors (GPCRs) as LTB4: the high-affinity BLT1 receptor and the low-affinity BLT2 receptor.[9][10]

-

BLT1: This is the primary high-affinity receptor for LTB4, expressed predominantly on leukocytes, including neutrophils, eosinophils, and macrophages.[9][10] It mediates most of the classical pro-inflammatory actions of LTB4, such as chemotaxis and degranulation.[11]

-

BLT2: This is a lower-affinity receptor with a broader expression pattern.[9][12] While it binds LTB4, it also recognizes other lipid mediators, such as 12(S)-HETE, with higher affinity.[9][13]

Although 20-OH-LTB4 binds to these receptors, its functional consequence differs significantly from that of LTB4. Studies on human neutrophils show that while 20-OH-LTB4 binds to BLT1 with high affinity, it activates downstream responses to a much lesser extent than LTB4.[1] This suggests that 20-OH-LTB4 may function as a partial agonist or a competitive antagonist at the BLT1 receptor, thereby downregulating LTB4-driven inflammation.[1]

Data Presentation: Receptor Binding Affinities

The following table summarizes the reported binding affinities of LTB4 and its ω-oxidized metabolite for their receptors.

| Ligand | Receptor/Cell Type | Binding Parameter (Kd) | Reference(s) |

| LTB4 | Human Neutrophils (High-Affinity Site) | 31.3 nM | [14] |

| 20-OH-LTB4 | Human Neutrophils (High-Affinity Site) | 14.3 nM | [14] |

| 20-OH-LTB4 | Human Neutrophils (Low-Affinity Site) | ~100 nM | [14] |

| LTB4 | Sheep Lung Membranes | 0.18 nM | [15] |

| 20-OH-LTB4 | Sheep Lung Membranes | Lower affinity than LTB4 | [15] |

| LTB4 | BLT1 (General) | pKd 9.2 (~0.63 nM) | [11] |

| LTB4 | BLT2 (General) | pKd 7.2 (~63 nM) | [11] |

The 20-OH-LTB4 Signaling Cascade

Upon binding to BLT1 or BLT2, 20-OH-LTB4 initiates a signaling cascade that shares components with the LTB4 pathway but results in a distinct, often modulatory, cellular response. Both receptors primarily couple to pertussis toxin-sensitive Gαi proteins, leading to the inhibition of adenylyl cyclase and the dissociation of the Gβγ subunit.[9][16]

The key downstream pathways activated include:

-

Phospholipase C (PLC) / Calcium Mobilization: The Gβγ subunit can activate PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm.[17][18]

-

MAPK Pathways: LTB4 receptor activation leads to the phosphorylation and activation of members of the mitogen-activated protein kinase (MAPK) family, including ERK1/2, p38, and JNK.[10][19] These kinases regulate transcription factors like AP-1, influencing gene expression related to inflammation.

-

PI3K/Akt Pathway: The phosphoinositide 3-kinase (PI3K)/Akt pathway is another critical downstream effector, involved in cell survival, proliferation, and migration.[19]

-

JAK/STAT Pathway: LTB4 signaling via BLT1 has been shown to induce the phosphorylation of JAK2 and STAT1, which can modulate the expression of target genes like MyD88, a key adapter in Toll-like receptor signaling.[16]

A crucial function of 20-OH-LTB4 is its ability to inhibit LTB4-mediated responses. It has been shown to effectively block neutrophil migration, degranulation, and further leukotriene biosynthesis induced by LTB4, acting as a natural brake on the inflammatory cascade.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the 20-OH-LTB4 signaling pathway.

Receptor Binding Assay (Competitive)

This protocol is designed to determine the binding affinity of 20-OH-LTB4 for its receptors by competing against a radiolabeled ligand.[14][15][20]

-

Objective: To determine the inhibition constant (Kᵢ) or IC₅₀ of 20-OH-LTB4.

-

Principle: Unlabeled 20-OH-LTB4 competes with a fixed concentration of a radiolabeled ligand (e.g., [³H]LTB4) for binding to receptors in a membrane preparation. The amount of radioligand displaced is proportional to the affinity of the unlabeled competitor.

-

Methodology:

-

Membrane Preparation: Prepare cell membranes from a source rich in BLT receptors, such as human neutrophils or HEK293 cells stably expressing BLT1 or BLT2.[21]

-

Assay Setup: In a 96-well filter plate (e.g., glass fiber), add the following in order: assay buffer, cell membranes, a fixed concentration of [³H]LTB4 (typically at its Kd concentration), and serial dilutions of unlabeled 20-OH-LTB4. Include wells for total binding (no competitor) and non-specific binding (excess unlabeled LTB4).

-

Incubation: Incubate the plate for a sufficient time to reach equilibrium (e.g., 60 minutes at 4°C).

-

Separation: Separate bound from free radioligand by rapidly filtering the plate contents through the filter membrane using a vacuum manifold.[20][21]

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity retained on the filters using a microplate scintillation counter.[20]

-

Data Analysis: Subtract non-specific binding from all other readings. Plot the percentage of specific binding against the log concentration of 20-OH-LTB4. Use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value.

-

Intracellular Calcium Mobilization Assay

This assay measures the ability of 20-OH-LTB4 to trigger the release of intracellular calcium stores.[18][22]

-

Objective: To assess the agonist or antagonist properties of 20-OH-LTB4 by measuring intracellular Ca²⁺ flux.

-

Principle: Cells are loaded with a Ca²⁺-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon receptor activation and subsequent IP3-mediated Ca²⁺ release from the ER, the dye binds to Ca²⁺ and its fluorescence intensity increases, which can be measured in real-time.[22][23]

-

Methodology:

-

Cell Preparation: Plate cells (e.g., human monocytes or a BLT-expressing cell line) in a black-walled, clear-bottom 96-well plate and culture overnight.

-

Dye Loading: Aspirate the culture medium and load the cells with Fluo-4 AM dye in a suitable buffer (e.g., HBSS with probenecid) for 45-60 minutes at 37°C.

-

Washing: Gently wash the cells with buffer to remove extracellular dye.

-

Measurement: Place the plate into a fluorescence plate reader (e.g., FLIPR). Establish a stable baseline fluorescence reading for approximately 20 seconds.[18]

-

Compound Addition: The instrument automatically adds a solution of 20-OH-LTB4 (or other test compounds) to the wells.

-

Data Acquisition: Continue to monitor fluorescence intensity for several minutes following compound addition.

-

Data Analysis: The response is typically quantified as the peak fluorescence intensity over baseline or the area under the curve. Dose-response curves can be generated to calculate EC₅₀ values for agonists. For antagonists, cells are pre-incubated with the compound before the addition of a known agonist like LTB4.

-

Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay quantifies the directed migration of neutrophils in response to a chemoattractant gradient.[24]

-

Objective: To determine if 20-OH-LTB4 is a chemoattractant for neutrophils and to assess its potency.

-

Principle: Neutrophils are placed in the upper chamber of a two-chamber device (Transwell® or Boyden chamber), separated from the lower chamber by a microporous membrane. The chemoattractant is placed in the lower chamber. The number of cells that migrate through the pores into the lower chamber is quantified.[24]

-

Methodology:

-

Neutrophil Isolation: Isolate primary human neutrophils from the whole blood of healthy donors using density gradient centrifugation (e.g., Ficoll-Paque) followed by dextran sedimentation.[24]

-

Assay Setup: Add assay medium containing the chemoattractant (e.g., serial dilutions of 20-OH-LTB4, with LTB4 as a positive control) to the lower wells of a 96-well chemotaxis plate.

-

Cell Seeding: Place the filter insert (e.g., 5 µm pore size) onto the plate. Resuspend the isolated neutrophils in serum-free medium and add them to the upper chamber of the insert.[24]

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 1-2 hours to allow for cell migration.

-

Quantification: Discard the insert containing non-migrated cells. Quantify the number of neutrophils that have migrated into the lower chamber. A common method is to measure ATP content using a luminescent cell viability assay (e.g., CellTiter-Glo®), where the luminescent signal is directly proportional to the number of cells.[24]

-

Data Analysis: Plot the luminescence signal against the chemoattractant concentration to generate a dose-response curve and determine the EC₅₀.

-

Conclusion

The ω-oxidation of LTB4 to 20-OH-LTB4 is a pivotal regulatory mechanism in inflammation. Far from being an inert metabolite, 20-OH-LTB4 is an active signaling molecule that engages the same receptors as its potent precursor but elicits a tempered, often inhibitory, response. It acts as a crucial feedback mechanism to prevent excessive leukocyte activation and tissue damage. A thorough understanding of the 20-OH-LTB4 signaling cascade, its quantitative parameters, and the methods used to study it is essential for researchers developing novel anti-inflammatory therapeutics that target the complex network of eicosanoid mediators.

References

- 1. 20-Hydroxy- and 20-carboxy-leukotriene (LT) B4 downregulate LTB4 -mediated responses of human neutrophils and eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. LTB4 is a signal-relay molecule during neutrophil chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biosynthesis and metabolism of leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. portlandpress.com [portlandpress.com]

- 5. Oxidation of 20-hydroxyleukotriene B4 to 20-carboxyleukotriene B4 by human neutrophil microsomes. Role of aldehyde dehydrogenase and leukotriene B4 omega-hydroxylase (cytochrome P-450LTB omega) in leukotriene B4 omega-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stereochemical requirements for substrate specificity of LTB4 20-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytochrome P-450 4F18 is the leukotriene B4 omega-1/omega-2 hydroxylase in mouse polymorphonuclear leukocytes: identification as the functional orthologue of human polymorphonuclear leukocyte CYP4F3A in the down-regulation of responses to LTB4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Altered Leukotriene B4 metabolism in CYP4F18-deficient mice does not impact inflammation following renal ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Two distinct leukotriene B4 receptors, BLT1 and BLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Leukotriene B4 receptors BLT1 and BLT2: expression and function in human and murine mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The leukotriene B4 receptors BLT1 and BLT2 form an antagonistic sensitizing system in peripheral sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Leukotriene B4 receptor 2 - Wikipedia [en.wikipedia.org]

- 13. guidetopharmacology.org [guidetopharmacology.org]

- 14. Oxidation of leukotrienes at the omega end: demonstration of a receptor for the 20-hydroxy derivative of leukotriene B4 on human neutrophils and implications for the analysis of leukotriene receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Transition of affinity states for leukotriene B4 receptors in sheep lung membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Leukotriene B4 amplifies NF-κB activation in mouse macrophages by reducing SOCS1 inhibition of MyD88 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Leukotriene B4 activates intracellular calcium and augments human osteoclastogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Leukotriene B4, an Endogenous Stimulator of the Innate Immune Response against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 20. merckmillipore.com [merckmillipore.com]

- 21. Label-Free, LC-MS-Based Assays to Quantitate Small-Molecule Antagonist Binding to the Mammalian BLT1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 23. researchgate.net [researchgate.net]

- 24. criver.com [criver.com]

The Enzymatic Landscape of 20-Hydroxy-leukotriene B4 Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leukotriene B4 (LTB4) is a potent lipid mediator that plays a crucial role in orchestrating inflammatory responses. Its biological activity is tightly regulated through metabolic inactivation, primarily via an omega-oxidation pathway. This pathway commences with the conversion of LTB4 to 20-hydroxy-leukotriene B4 (20-OH-LTB4), a metabolite that retains some biological activity but is the first step towards complete deactivation. Understanding the enzymes involved in the subsequent metabolism of 20-OH-LTB4 is critical for developing novel therapeutic strategies that target inflammatory disorders. This technical guide provides an in-depth overview of the core enzymes responsible for 20-OH-LTB4 metabolism, presenting key quantitative data, detailed experimental protocols, and visual representations of the metabolic and signaling pathways.

Core Enzymes in 20-OH-LTB4 Metabolism

The metabolic cascade of 20-OH-LTB4 involves a sequential two-step oxidation process, catalyzed by two distinct classes of enzymes, ultimately converting it to the inactive metabolite, 20-carboxy-LTB4 (20-COOH-LTB4).

Alcohol Dehydrogenase: The First Oxidative Step

The initial step in the metabolism of 20-OH-LTB4 is its oxidation to an aldehyde intermediate, 20-oxo-leukotriene B4 (20-oxo-LTB4), also referred to as 20-aldehyde-LTB4. This reaction is catalyzed by a cytosolic alcohol dehydrogenase.[1][2] In human neutrophils, this enzymatic activity is dependent on the cofactor NAD+.[3][4]

Aldehyde Dehydrogenase: The Final Inactivation Step

The subsequent and final step in the metabolic inactivation is the oxidation of 20-oxo-LTB4 to the stable and biologically inactive 20-carboxy-LTB4. This reaction is carried out by a microsomal aldehyde dehydrogenase, which also utilizes NAD+ as a cofactor.[2][5] The activity of this enzyme is crucial for the complete detoxification of the pro-inflammatory LTB4 signaling cascade. The NAD+-dependent activity of this dehydrogenase is reported to be severalfold higher than the initial NADPH-dependent formation of 20-OH-LTB4, suggesting its importance in the overall oxidation process.[5]

Quantitative Data on Enzyme Kinetics

The efficiency and capacity of the enzymes involved in 20-OH-LTB4 metabolism are described by their kinetic parameters. While comprehensive data for all enzymes is a subject of ongoing research, key parameters for the initial oxidative step have been determined.

| Enzyme Class | Substrate | Product | Source | Apparent Km | Apparent Vmax | Cofactor | Cellular Location |

| Alcohol Dehydrogenase | 20-OH-LTB4 | 20-oxo-LTB4 | Human Neutrophils | 83 µM[3] | 2.04 µmol/min/mg protein[3] | NAD+[3] | Cytosol[2] |

| Aldehyde Dehydrogenase | 20-oxo-LTB4 | 20-COOH-LTB4 | Human Neutrophils | Not Reported | Not Reported | NAD+[5] | Microsomes[2][5] |

Signaling Implications of 20-OH-LTB4 and its Metabolism

While the primary role of 20-OH-LTB4 metabolism is inactivation, the metabolite itself can interact with leukotriene B4 receptors, BLT1 and BLT2, albeit with different affinities and functional outcomes compared to LTB4. 20-OH-LTB4 can bind to both the high-affinity BLT1 receptor and the low-affinity BLT2 receptor.[6][7] This interaction can modulate downstream signaling pathways, including those involving G-proteins, calcium mobilization, and the activation of protein kinase C (PKC) and mitogen-activated protein kinases (MAPKs).[8][9][10] The conversion of 20-OH-LTB4 to its inactive carboxylated form is therefore critical for terminating these signals.

Experimental Protocols

This section outlines generalized methodologies for the purification and assay of enzymes involved in 20-OH-LTB4 metabolism, based on established procedures in the literature.

Protocol 1: Purification of this compound Dehydrogenase from Human Neutrophils

This protocol is adapted from the methods described for the isolation of cytosolic alcohol dehydrogenase from human neutrophils.[2]

1. Cell Lysis and Fractionation:

- Isolate human neutrophils from whole blood using standard density gradient centrifugation.

- Resuspend the purified neutrophils in a suitable buffer (e.g., phosphate buffer, pH 7.4) and disrupt the cells by sonication on ice.

- Centrifuge the sonicate at high speed (e.g., 100,000 x g) to separate the cytosolic fraction (supernatant) from the microsomal and granular fractions (pellet).

2. Chromatographic Purification:

- Subject the cytosolic fraction to sequential column chromatography. This may include:

- Anion exchange chromatography (e.g., DEAE-cellulose) to separate proteins based on charge.

- Affinity chromatography (e.g., NAD+-agarose) to specifically bind NAD+-dependent dehydrogenases.

- Size exclusion chromatography (e.g., Sephadex G-100) to separate proteins based on their molecular weight.

- Monitor the enzyme activity in the fractions from each chromatography step.

3. Purity Assessment:

- Analyze the purified fractions by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) to assess the purity and estimate the molecular weight of the enzyme.

Protocol 2: Assay for this compound Dehydrogenase Activity

This assay measures the NAD+-dependent conversion of 20-OH-LTB4 to 20-oxo-LTB4.

1. Reaction Mixture Preparation:

- In a microcentrifuge tube or a cuvette, prepare a reaction mixture containing:

- Purified enzyme fraction or cell lysate.

- 20-OH-LTB4 (substrate) at a desired concentration.

- NAD+ (cofactor) in excess.

- A suitable buffer (e.g., glycine buffer, pH 9.0-10.5, for the forward reaction).[11]

2. Incubation:

- Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).

3. Reaction Termination and Product Analysis:

- Stop the reaction by adding a quenching agent (e.g., an organic solvent like methanol or acetonitrile).

- Analyze the formation of 20-oxo-LTB4 using reverse-phase high-performance liquid chromatography (RP-HPLC). The product can be detected by its characteristic UV absorbance.[3]

Protocol 3: Assay for Microsomal Aldehyde Dehydrogenase Activity

This assay measures the conversion of 20-oxo-LTB4 to 20-COOH-LTB4.

1. Microsome Preparation:

- Prepare the microsomal fraction from human neutrophils as described in Protocol 1.

2. Reaction Mixture Preparation:

- Prepare a reaction mixture containing:

- The microsomal fraction.

- 20-oxo-LTB4 (substrate).

- NAD+ (cofactor).

- A suitable buffer (e.g., phosphate buffer, pH 7.4).

3. Incubation and Analysis:

- Follow the incubation and product analysis steps as outlined in Protocol 2, monitoring for the formation of 20-COOH-LTB4 by RP-HPLC.

Visualizations

Metabolic Pathway of this compound

Caption: Metabolic cascade of LTB4 to its inactive form.

Signaling Pathway of this compound

Caption: Signaling cascade initiated by 20-OH-LTB4.

Conclusion

The metabolism of 20-OH-LTB4 through the sequential action of alcohol and aldehyde dehydrogenases represents a critical pathway for the termination of LTB4-induced inflammatory signaling. A thorough understanding of these enzymes, their kinetics, and their regulation is paramount for the development of targeted therapeutics aimed at modulating the inflammatory response. The methodologies and data presented in this guide provide a foundational resource for researchers in this field, facilitating further investigation into the intricate mechanisms governing leukotriene metabolism and its role in health and disease.

References

- 1. devtoolsdaily.com [devtoolsdaily.com]

- 2. Purification and characterization of this compound dehydrogenase in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Formation of 20-oxoleukotriene B4 by an alcohol dehydrogenase isolated from human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NAD+-dependent conversion of 20-OH-LTB4 to 20-COOH-LTB4 by a cell-free system of human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oxidation of 20-hydroxyleukotriene B4 to 20-carboxyleukotriene B4 by human neutrophil microsomes. Role of aldehyde dehydrogenase and leukotriene B4 omega-hydroxylase (cytochrome P-450LTB omega) in leukotriene B4 omega-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Leukotriene B4 receptor 2 - Wikipedia [en.wikipedia.org]

- 7. A Second Leukotriene B4 Receptor, Blt2: A New Therapeutic Target in Inflammation and Immunological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Leukotriene B4, an Endogenous Stimulator of the Innate Immune Response against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The leukotriene B4 receptors BLT1 and BLT2 form an antagonistic sensitizing system in peripheral sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 10. THE ROLE OF LTB4-BLT1 AXIS IN CHEMOTACTIC GRADIENT SENSING AND DIRECTED LEUKOCYTE MIGRATION - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The identification and formation of 20-aldehyde leukotriene B4 - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 20-Hydroxy-leukotriene B4: Chemical Structure, Properties, and Biological Significance

Introduction

This compound (20-OH-LTB4) is a critical metabolite of the potent pro-inflammatory lipid mediator, leukotriene B4 (LTB4).[1][2] Formed through the action of cytochrome P450 enzymes, 20-OH-LTB4 plays a significant role in the regulation of inflammatory responses.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological functions of 20-OH-LTB4, with a focus on its signaling pathways and relevant experimental methodologies.

Chemical Structure and Properties

20-OH-LTB4 is formally known as (5S,12R,20-trihydroxy-6Z,8E,10E,14Z-eicosatetraenoic acid). Its chemical structure is characterized by a 20-carbon fatty acid backbone containing four double bonds and three hydroxyl groups at positions 5, 12, and 20.

Chemical Identifiers

-

CAS Number: 79516-82-8[2]

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 352.5 g/mol | [2][3] |

| Physical Description | Liquid (at standard conditions) | [3] |

| Solubility | - Ethanol: 50 mg/mL- DMSO: 50 mg/mL- DMF: 50 mg/mL- PBS (pH 7.2): 1 mg/mL | [2] |

| UV Maximum (in Ethanol) | 270 nm | [2] |

| Storage Temperature | -80°C | [2] |

Biological Significance and Signaling Pathways

20-OH-LTB4 is a product of the ω-oxidation of LTB4, a metabolic pathway primarily aimed at inactivating the potent pro-inflammatory effects of LTB4. This conversion is catalyzed by cytochrome P450 enzymes of the CYP4F family. 20-OH-LTB4 can be further oxidized to 20-carboxy-LTB4 by alcohol dehydrogenase.[4]

While significantly less potent than LTB4 in inducing neutrophil degranulation, 20-OH-LTB4 exhibits interesting biological activities. It acts as an inhibitor of LTB4-induced degranulation in human neutrophils, with a reported Ki value of 13.3 nM.[1][2] Furthermore, it has been shown to downregulate LTB4-mediated responses in human neutrophils and eosinophils.[5]

20-OH-LTB4 interacts with the low-affinity LTB4 receptor, BLT2, but does not appear to function as a typical agonist.[1] Its binding to BLT2 may contribute to the modulation and fine-tuning of inflammatory responses initiated by LTB4.

Metabolic Pathway of Leukotriene B4

Caption: Metabolic conversion of LTB4 to its hydroxylated and carboxylated metabolites.

Signaling Role of 20-OH-LTB4 at the BLT2 Receptor

Caption: 20-OH-LTB4 binds to the BLT2 receptor, modulating LTB4-induced inflammatory signals.

Experimental Protocols

1. Total Synthesis of this compound

The total synthesis of 20-OH-LTB4 is a complex multi-step process. A general workflow based on published methodologies is outlined below. For detailed procedures, it is essential to consult the primary literature, such as the work by Kobayashi et al.

Experimental Workflow for Synthesis

Caption: A simplified workflow for the chemical synthesis of 20-OH-LTB4.

2. Purification by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a standard method for the purification and analysis of 20-OH-LTB4.

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient of methanol or acetonitrile in water, often with a small amount of acetic acid to improve peak shape.

-

Detection: UV detection at the absorbance maximum of the triene chromophore (around 270 nm).[2]

-

Procedure:

-

Dissolve the crude sample in a small volume of the initial mobile phase.

-

Inject the sample onto the equilibrated HPLC column.

-

Run a solvent gradient to elute the compounds. 20-OH-LTB4 will be more polar and typically elute earlier than LTB4.

-

Collect the fraction corresponding to the 20-OH-LTB4 peak.

-

Evaporate the solvent under reduced pressure to obtain the purified product.

-

3. Quantification by Radioimmunoassay (RIA)

Radioimmunoassay is a highly sensitive method for quantifying leukotrienes and their metabolites. While specific antibodies for 20-OH-LTB4 may not be as common as those for LTB4, cross-reactivity can sometimes be utilized, or specific assays can be developed. The general principle involves the competition between a radiolabeled antigen and the unlabeled antigen in the sample for a limited number of antibody binding sites.[6][7]

-

Reagents:

-

Specific antibody against the target molecule (or a cross-reactive antibody).

-

Radiolabeled tracer (e.g., ³H-labeled 20-OH-LTB4).

-

Standard solutions of unlabeled 20-OH-LTB4.

-

Separation agent (e.g., charcoal-dextran or a secondary antibody) to separate bound from free tracer.

-

-

Procedure:

-

Incubate a known amount of antibody, radiolabeled tracer, and either the standard or the unknown sample.

-

Allow the mixture to reach equilibrium.

-

Add the separation agent to precipitate the antibody-bound tracer.

-

Centrifuge and measure the radioactivity in the supernatant or the pellet using a scintillation counter.

-

Construct a standard curve by plotting the percentage of bound tracer against the concentration of the unlabeled standard.

-

Determine the concentration of 20-OH-LTB4 in the sample by interpolating its bound percentage on the standard curve.

-

Conclusion

This compound, as the primary metabolite of LTB4, is a key player in the resolution of inflammation. Its ability to inhibit LTB4-mediated responses and its interaction with the BLT2 receptor highlight its potential as a modulator of the inflammatory cascade. A thorough understanding of its chemical properties, biological functions, and the methods used for its study is crucial for researchers in the fields of inflammation, immunology, and drug discovery. The experimental protocols and data presented in this guide provide a solid foundation for further investigation into the therapeutic potential of targeting this important lipid mediator.

References

- 1. LIPID MAPS [lipidmaps.org]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound | C20H32O5 | CID 5280745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Purification and characterization of this compound dehydrogenase in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 20-Hydroxy- and 20-carboxy-leukotriene (LT) B4 downregulate LTB4 -mediated responses of human neutrophils and eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A radioimmunoassay for leukotriene B4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Radioimmunoassay for leukotriene B4 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Formation of 20-Hydroxy-Leukotriene B4 (20-OH-LTB4) via LTB4 Omega-Oxidation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Leukotriene B4 (LTB4) is a potent lipid mediator that plays a crucial role in orchestrating inflammatory responses. The biological activity of LTB4 is tightly regulated through metabolic inactivation, primarily via omega-oxidation to form 20-hydroxy-leukotriene B4 (20-OH-LTB4). This hydroxylation reaction represents a critical step in the resolution of inflammation and is a key area of interest for the development of novel anti-inflammatory therapeutics. This technical guide provides a comprehensive overview of the enzymatic process of 20-OH-LTB4 formation, including the key enzymes involved, their kinetics, and detailed experimental protocols for studying this pathway.

The Core Pathway: LTB4 Omega-Oxidation

The conversion of LTB4 to 20-OH-LTB4 is the initial and rate-limiting step in the primary catabolic pathway for LTB4 in human polymorphonuclear leukocytes (PMNs), also known as neutrophils.[1] This reaction is an omega-oxidation, which introduces a hydroxyl group at the terminal methyl carbon (C-20) of the LTB4 molecule.[2]

Key Enzymes and Cellular Localization

The omega-oxidation of LTB4 is catalyzed by a specific group of cytochrome P450 (CYP) enzymes, primarily members of the CYP4F subfamily.[2][3] In human neutrophils, the key enzyme responsible for this reaction is CYP4F3A , also known as LTB4 omega-hydroxylase.[4][5] This enzyme is localized to the endoplasmic reticulum of these cells.[4] The reaction is a monooxygenase reaction requiring molecular oxygen and the reducing equivalent NADPH.[6][7]

The overall reaction can be summarized as:

LTB4 + O₂ + NADPH + H⁺ → 20-OH-LTB4 + H₂O + NADP⁺

Further metabolism of 20-OH-LTB4 can occur, leading to the formation of 20-oxo-LTB4 and subsequently 20-carboxy-LTB4, which are then subject to beta-oxidation.[2][8]

Signaling Pathway Diagram

The following diagram illustrates the enzymatic conversion of LTB4 to 20-OH-LTB4 and its subsequent metabolites.

Quantitative Data on LTB4 Omega-Oxidation

The following tables summarize key quantitative data related to the enzymatic conversion of LTB4 to 20-OH-LTB4.

Enzyme Kinetic Parameters

| Enzyme Source | Substrate | Apparent Km | Apparent Vmax | Reference |

| Human Neutrophil Microsomes | LTB4 | 0.30 µM | Not Reported | [6] |

| Human Neutrophil Microsomes | LTB4 | 0.6 µM | Not Reported | [9][10] |

| Human Neutrophil Microsomes | NADPH | 0.5 µM | Not Reported | [9][10] |

| Human Neutrophil Microsomes | NADH | 223 µM | Not Reported | [9][10] |

| Isolated Human Neutrophil Alcohol Dehydrogenase | 20-OH-LTB4 | 83 µM | 2.04 µmol/min/mg | [11] |

Inhibitors of LTB4 Omega-Hydroxylase

| Inhibitor | Type of Inhibition | Target | Comments | Reference |

| Carbon Monoxide (CO) | Reversible | Cytochrome P450 Heme Iron | Inhibition is reversed by light at 450 nm.[6] | [6][9] |

| SKF-525A | Non-specific CYP inhibitor | Cytochrome P450 | [9] | |

| 17-octadecynoic acid | Suicidal Inactivation | LTB4 ω-hydroxylase | Time- and NADPH-dependent inactivation.[12] | [12] |

| Pyocyanin | Competitive for NADPH | LTB4 ω-hydroxylase | A bacterial product that competes for the necessary cofactor NADPH.[13] | [13] |

| 5-Aminosalicylic acid (5-ASA) | Concentration-dependent | LTB4 ω-hydroxylase | IC₅₀ of approximately 50 µM.[14] | [14] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments to study the formation of 20-OH-LTB4 from LTB4.

Isolation of Human Neutrophils

A high-purity neutrophil population is essential for studying LTB4 metabolism. Density gradient centrifugation is a standard method for their isolation from whole blood.

Materials:

-

Anticoagulated (e.g., with EDTA) whole human blood

-

Dextran solution (e.g., 3% in 0.9% NaCl)

-

Ficoll-Paque PLUS

-

Hanks' Balanced Salt Solution (HBSS), without Ca²⁺/Mg²⁺

-

Red Blood Cell Lysis Buffer

-

Phosphate Buffered Saline (PBS)

Procedure:

-

Mix whole blood with an equal volume of Dextran solution.

-

Allow erythrocytes to sediment by gravity for 20-30 minutes at room temperature.

-

Carefully layer the leukocyte-rich upper phase onto Ficoll-Paque PLUS in a centrifuge tube.

-

Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

-

After centrifugation, aspirate and discard the upper layers containing plasma, mononuclear cells, and the Ficoll-Paque.

-

The pellet at the bottom will contain neutrophils and contaminating red blood cells.

-

Resuspend the pellet in HBSS without Ca²⁺/Mg²⁺.

-

Lyse the remaining red blood cells by treating the cell suspension with Red Blood Cell Lysis Buffer for a short period (e.g., 30 seconds), followed by the addition of an equal volume of 1.6% NaCl to restore isotonicity.

-

Centrifuge the cells at 250 x g for 6 minutes at 4°C.

-

Wash the neutrophil pellet with PBS.

-

Resuspend the purified neutrophils in an appropriate buffer for subsequent experiments.

Preparation of Neutrophil Microsomes

The LTB4 omega-hydroxylase activity is localized in the microsomal fraction of neutrophils.

Materials:

-

Isolated human neutrophils

-

Sonication buffer (e.g., potassium phosphate buffer with protease inhibitors)

-

Ultracentrifuge

Procedure:

-

Resuspend the isolated neutrophils in ice-cold sonication buffer.

-

Disrupt the cells by sonication on ice. The extent of sonication should be optimized to ensure cell lysis without damaging the microsomal enzymes.

-

Centrifuge the sonicate at a low speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet nuclei and unbroken cells.

-

Transfer the supernatant to an ultracentrifuge tube.

-

Centrifuge the supernatant at a high speed (e.g., 100,000 x g) for 60 minutes at 4°C to pellet the microsomal fraction.

-

Discard the supernatant (cytosolic fraction).

-

Resuspend the microsomal pellet in an appropriate buffer for enzyme assays.

LTB4 Omega-Hydroxylase Enzyme Assay

This assay measures the conversion of LTB4 to its omega-oxidized metabolites.

Materials:

-

Neutrophil microsomes

-

LTB4 (substrate)

-

NADPH

-

Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Stopping solution (e.g., methanol or acetonitrile)

-

Internal standard (e.g., deuterated LTB4 or 20-OH-LTB4)

Procedure:

-

Pre-warm the reaction buffer to 37°C.

-

In a microcentrifuge tube, combine the neutrophil microsomes, reaction buffer, and NADPH.

-

Initiate the reaction by adding LTB4.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 15-30 minutes). The incubation time should be within the linear range of the reaction.

-

Stop the reaction by adding a stopping solution, which also serves to precipitate proteins.

-

Add an internal standard for quantitative analysis.

-

Centrifuge to pellet the precipitated protein.

-

Analyze the supernatant containing the LTB4 and its metabolites by HPLC or LC-MS/MS.

HPLC Analysis of LTB4 and 20-OH-LTB4

Reversed-phase HPLC is a common method for separating and quantifying LTB4 and its more polar metabolite, 20-OH-LTB4.

Typical HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of methanol and water, both containing a small amount of acetic acid (e.g., 0.01%) to improve peak shape. A typical gradient might start at 60% methanol and increase to 90% methanol over 20-30 minutes.

-

Flow Rate: 1 mL/min.

-

Detection: UV detection at 270 nm, which is the characteristic absorbance maximum for the conjugated triene chromophore of leukotrienes.

-

Quantification: Peak areas are compared to those of known standards to determine the concentration of each compound.

LC-MS/MS Analysis for High Sensitivity and Specificity

For highly sensitive and specific quantification, especially in complex biological matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice.[15][16][17]

Typical LC-MS/MS Parameters:

-

Chromatography: Similar to HPLC, using a C18 column with a gradient of acetonitrile or methanol in water, often with a modifier like formic acid.

-

Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for leukotrienes.

-

Mass Spectrometry: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for LTB4, 20-OH-LTB4, and the internal standard. This provides high specificity and reduces background noise.

-

Example MRM transitions:

-

LTB4: m/z 335.2 → m/z 195.1

-

20-OH-LTB4: m/z 351.2 → m/z 195.1

-

-

-

Quantification: The ratio of the peak area of the analyte to the peak area of the internal standard is used to construct a calibration curve and quantify the analytes in unknown samples.

Experimental Workflow and Logical Relationships

The following diagrams illustrate a typical experimental workflow for studying LTB4 omega-oxidation and the logical relationship between the components of the enzymatic system.

Implications for Drug Development

The omega-oxidation of LTB4 is a key mechanism for dampening inflammation.[2] Therefore, modulating the activity of LTB4 omega-hydroxylase (CYP4F3A) presents a potential therapeutic strategy. For instance, inhibiting this enzyme could prolong the pro-inflammatory signal of LTB4, which might be undesirable in chronic inflammatory diseases. Conversely, enhancing its activity could accelerate the resolution of inflammation. The development of drugs targeting the LTB4 pathway, including inhibitors of LTB4 synthesis and receptor antagonists, is an active area of research. A thorough understanding of the metabolic fate of LTB4, as detailed in this guide, is crucial for the successful design and evaluation of such therapeutic agents.

References

- 1. Leukotriene B4 catabolism: quantitation of leukotriene B4 and its omega-oxidation products by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neutrophil Isolation Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. GraphViz Examples and Tutorial [graphs.grevian.org]

- 6. Characterization of human neutrophil leukotriene B4 omega-hydroxylase as a system involving a unique cytochrome P-450 and NADPH-cytochrome P-450 reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Oxidation of 20-hydroxyleukotriene B4 to 20-carboxyleukotriene B4 by human neutrophil microsomes. Role of aldehyde dehydrogenase and leukotriene B4 omega-hydroxylase (cytochrome P-450LTB omega) in leukotriene B4 omega-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A disease‐associated missense mutation in CYP4F3 affects the metabolism of leukotriene B4 via disruption of electron transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Cytochrome P-450 4F18 is the leukotriene B4 omega-1/omega-2 hydroxylase in mouse polymorphonuclear leukocytes: identification as the functional orthologue of human polymorphonuclear leukocyte CYP4F3A in the down-regulation of responses to LTB4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Protocol for the isolation of human neutrophil-derived extracellular vesicles for characterization and functional experimentation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. lipidmaps.org [lipidmaps.org]

- 14. Cytochrome P450 ω-Hydroxylases in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. A simultaneous quantitation of leukotriene B4 and its omega-oxidized products by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A highly sensitive and selective method for the determination of leukotriene B4 (LTB4) in ex vivo stimulated human plasma by ultra fast liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Physiological Concentrations of 20-Hydroxy-leukotriene B4: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-Hydroxy-leukotriene B4 (20-OH-LTB4) is a critical metabolite of the potent pro-inflammatory lipid mediator, leukotriene B4 (LTB4). The conversion of LTB4 to 20-OH-LTB4, primarily mediated by cytochrome P450 enzymes of the CYP4F family, represents a key step in the catabolism and inactivation of LTB4. Understanding the physiological concentrations of 20-OH-LTB4 in various biological matrices is paramount for elucidating its role in health and disease, and for the development of novel therapeutics targeting the LTB4 pathway. This technical guide provides a comprehensive overview of the current knowledge on 20-OH-LTB4 concentrations, the methodologies for its quantification, and its signaling pathways.

Data Presentation: Quantitative Levels of this compound

The physiological concentrations of 20-OH-LTB4 are generally low and can fluctuate based on the inflammatory status of the individual. While extensive quantitative data for its parent compound, LTB4, is available, specific measurements for 20-OH-LTB4 are less commonly reported. The following table summarizes the available data on LTB4 concentrations, which can provide an indirect estimation of the potential range for 20-OH-LTB4 levels. It is important to note that the concentration of 20-OH-LTB4 is expected to be a fraction of the LTB4 levels, depending on the metabolic activity.

| Biological Matrix | Condition | Analyte | Concentration | Reference |

| Plasma | Healthy Volunteers | LTB4 | 33.85 ± 33.91 pg/mL | [1] |

| Type 2 Diabetes without CAN | LTB4 | 57.0 ± 13.9 pg/mL | ||

| Type 2 Diabetes with incipient CAN | LTB4 | 69.7 ± 16.6 pg/mL | ||

| Type 2 Diabetes with definitive CAN | LTB4 | 71.5 ± 15.7 pg/mL | ||

| Urine | Healthy Adults | LTB4 glucuronide | Median: 22.3 pg/mg-creatinine | [2] |

| Healthy Subjects | LTB4 glucuronide | Median: 3.32 pg/mg creatinine (range, 0.14-10.5) | [3] | |

| Asthmatic Patients | LTB4 glucuronide | Median: 5.37 pg/mg creatinine (range 1.2-13) | [3] | |

| Bronchoalveolar Lavage Fluid (BALF) | Healthy Non-smoking Volunteers | LTB4 | 0.1 ± 0.0 ng/mL | [4][5] |

| Patients with Diffuse Panbronchiolitis | LTB4 | 3.5 ± 1.1 ng/mL | [4][5] | |

| Healthy Controls | LTB4 | 86 ± 49 pg/mL | [5] | |

| Scleroderma Patients without Lung Disease | LTB4 | 114 ± 86 pg/mL | [5] | |

| Scleroderma Patients with Lung Disease | LTB4 | 251 ± 170 pg/mL | [5] | |

| Nonatopic Control Subjects | LTB4 | 0.36 +/- 0.05 pmol/ml | [6] | |

| Symptomatic Asthmatic Subjects | LTB4 | 0.58 +/- 0.06 pmol/ml | [6] | |

| Patients with Cryptogenic Fibrosing Alveolitis | LTB4 | 0.69 +/- 0.3 pmol/ml | [6] |

Note: CAN: Cardiovascular Autonomic Neuropathy. Data for LTB4 is presented as a surrogate to indicate the potential range of its metabolite, 20-OH-LTB4. Direct quantitative measurements of 20-OH-LTB4 in healthy human physiological fluids are not widely available in the reviewed literature.

Signaling Pathways of LTB4 and its Metabolites

Leukotriene B4 exerts its biological effects by binding to two G-protein coupled receptors (GPCRs): the high-affinity BLT1 receptor and the low-affinity BLT2 receptor.[7][8] While 20-OH-LTB4 is generally considered a less active metabolite, it can still interact with these receptors, albeit with different affinities and downstream consequences. The signaling cascade initiated by LTB4 binding to BLT1 is well-characterized and involves G-protein activation, leading to downstream signaling events such as calcium mobilization and activation of protein kinase C (PKC) and mitogen-activated protein kinases (MAPK) like ERK.[9] It is plausible that 20-OH-LTB4 interacts with these same pathways, potentially acting as a partial agonist or antagonist.

Below is a diagram illustrating the metabolic conversion of LTB4 and the general signaling pathway of LTB4.

Experimental Protocols

The quantification of 20-OH-LTB4 in biological matrices typically relies on two main analytical techniques: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Workflow: Quantification of 20-OH-LTB4

The general workflow for analyzing 20-OH-LTB4 from a biological sample is depicted below.

Detailed Methodologies

1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of 20-OH-LTB4.[10] A detailed protocol involves the following steps:

-

Sample Preparation:

-

Internal Standard Spiking: To a known volume of the biological sample (e.g., 500 µL of plasma), add an internal standard, such as a stable isotope-labeled 20-OH-LTB4 (e.g., 20-OH-LTB4-d4), to correct for extraction losses and matrix effects.

-

Protein Precipitation/Extraction: For plasma or serum, proteins are precipitated by adding a four-fold excess of cold acetonitrile. After vortexing and centrifugation, the supernatant is collected. For urine, a dilution may be sufficient. For BALF, a concentration step might be necessary. Solid-phase extraction (SPE) using a C18 cartridge is a common method for cleanup and concentration.

-

Drying and Reconstitution: The extracted sample is dried under a stream of nitrogen and reconstituted in a small volume of the initial mobile phase.

-

-

LC Separation:

-

Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is typically used.

-

Mobile Phase: A gradient elution is employed using two mobile phases:

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

-

Gradient: A typical gradient might start at 30% B, increasing to 95% B over 10 minutes, holding for 2 minutes, and then returning to initial conditions for equilibration.

-

Flow Rate: A flow rate of 0.3-0.5 mL/min is common.

-

-

MS/MS Detection:

-

Ionization: Electrospray ionization (ESI) in negative ion mode is used.

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for both the analyte (20-OH-LTB4) and the internal standard. For 20-OH-LTB4 (m/z 351.2), characteristic product ions would be selected for quantification and confirmation.

-

Calibration Curve: A calibration curve is generated using known concentrations of a 20-OH-LTB4 standard to allow for absolute quantification.

-

2. Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput method for quantifying 20-OH-LTB4, though it may have lower specificity compared to LC-MS/MS. The protocol is based on a competitive immunoassay.

-

Principle: 20-OH-LTB4 in the sample competes with a known amount of enzyme-labeled 20-OH-LTB4 for binding to a limited number of specific antibodies coated on a microplate. The amount of enzyme-labeled 20-OH-LTB4 bound to the antibody is inversely proportional to the concentration of 20-OH-LTB4 in the sample.

-

General Protocol:

-

Sample/Standard Addition: Add standards of known 20-OH-LTB4 concentrations and the prepared biological samples to the wells of the antibody-coated microplate.

-

Competitive Binding: Add the enzyme-conjugated 20-OH-LTB4 to each well and incubate to allow for competitive binding.

-

Washing: Wash the plate to remove unbound reagents.

-

Substrate Addition: Add a substrate for the enzyme, which will generate a colored product.

-

Signal Measurement: Measure the absorbance of the colored product using a microplate reader.

-

Calculation: The concentration of 20-OH-LTB4 in the samples is determined by comparing their absorbance to the standard curve.

-

Several commercial ELISA kits are available for LTB4 which may have cross-reactivity with 20-OH-LTB4, or specific kits for 20-OH-LTB4 may be developed.[11][12][13] It is crucial to validate the specificity and sensitivity of any kit used.

Conclusion

This compound is a key metabolite in the LTB4 pathway, and its physiological concentrations are indicative of the metabolic flux and inflammatory state. While direct quantitative data in healthy human populations remains sparse, the methodologies for its accurate measurement are well-established, with LC-MS/MS offering the highest specificity and sensitivity. Further research to establish baseline physiological concentrations of 20-OH-LTB4 in various biological fluids is essential for its validation as a biomarker in inflammatory diseases and for the development of targeted therapies. The signaling pathways of 20-OH-LTB4, likely acting through the BLT receptors, also warrant further investigation to fully understand its biological role. This guide provides a foundational resource for researchers and professionals dedicated to advancing the understanding of this important lipid mediator.

References

- 1. A highly sensitive and selective method for the determination of Leukotriene B4 in human plasma by negative ion chemical ionization/gas chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantification of leukotriene B4 glucuronide in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Increase in urinary leukotriene B4 glucuronide concentration in patients with aspirin-intolerant asthma after intravenous aspirin challenge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Leukotriene B4 in bronchoalveolar lavage fluid of patients with diffuse panbronchiolitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Elevated levels of leukotriene B4 and leukotriene E4 in bronchoalveolar lavage fluid from patients with scleroderma lung disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Leukotrienes, LTC4 and LTB4, in bronchoalveolar lavage in bronchial asthma and other respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Importance of the Leukotriene B4-BLT1 and LTB4-BLT2 Pathways in Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Leukotriene B4, an Endogenous Stimulator of the Innate Immune Response against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The leukotriene B4 receptors BLT1 and BLT2 form an antagonistic sensitizing system in peripheral sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Highly sensitive and specific LC-MS/MS method to determine endogenous leukotriene B4 levels in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Human LTB4(Leukotriene B4) ELISA Kit [elkbiotech.com]

- 12. assaygenie.com [assaygenie.com]

- 13. mybiosource.com [mybiosource.com]

Intracellular Signaling Pathways Activated by 20-Hydroxy-Leukotriene B4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

20-hydroxy-leukotriene B4 (20-OH-LTB4) is a primary metabolite of the potent pro-inflammatory lipid mediator, leukotriene B4 (LTB4). While it has long been considered a less active catabolite, emerging evidence suggests that 20-OH-LTB4 possesses its own distinct biological activities and can modulate inflammatory responses. This technical guide provides an in-depth exploration of the intracellular signaling pathways activated by 20-OH-LTB4. It details the current understanding of its interaction with the high-affinity LTB4 receptor (BLT1) and the low-affinity receptor (BLT2), and the subsequent downstream signaling cascades, including calcium mobilization, mitogen-activated protein kinase (MAPK) activation, and nuclear factor-kappa B (NF-κB) signaling. This document also presents detailed experimental protocols for key assays used to investigate these pathways and summarizes the available quantitative data to facilitate comparative analysis.

Introduction to 20-OH-LTB4 and its Receptors

Leukotriene B4 is a powerful chemoattractant for leukocytes and a key mediator of inflammation. Its biological effects are primarily mediated through two G protein-coupled receptors (GPCRs): BLT1 and BLT2.[1][2] LTB4 is rapidly metabolized in vivo to 20-OH-LTB4 by omega-oxidation, a process catalyzed by cytochrome P450 enzymes.[3] This metabolite is then further oxidized to 20-carboxy-LTB4.

While traditionally viewed as a step in the inactivation of LTB4, 20-OH-LTB4 can bind to both BLT1 and BLT2 receptors.[4] Although it exhibits high affinity for the BLT1 receptor, it is generally considered a much weaker agonist than LTB4 and can even act as an antagonist to LTB4-mediated responses in neutrophils, such as migration and degranulation.[4] The signaling outcomes of 20-OH-LTB4 binding are complex and appear to be cell-type and context-dependent.

Table 1: Receptor Binding Affinities

| Ligand | Receptor | Cell Type | Kd (nM) |

| LTB4 | BLT1 | Human Neutrophils | ~0.1-2 |

| 20-OH-LTB4 | BLT1 | Human Neutrophils | High Affinity |

| LTB4 | BLT2 | Human Cells | ~20 |

Note: Specific Kd values for 20-OH-LTB4 are not consistently reported in the literature, but it is established to bind with high affinity to BLT1.[4]

Core Signaling Pathways

Calcium Mobilization

Upon binding to its receptors, a key initiating event in leukocyte activation is the mobilization of intracellular calcium ([Ca2+]i). While LTB4 is a potent inducer of calcium flux, the effect of 20-OH-LTB4 is significantly attenuated. Studies have shown that the magnitude of calcium release induced by 20-OH-LTB4 is decreased compared to its parent compound.[5] This weaker agonistic activity is a central feature of 20-OH-LTB4 signaling.

Mitogen-Activated Protein Kinase (MAPK) Pathway